molecular formula C13H13NO2 B14501683 Ethyl 1H-1-benzazepine-1-carboxylate CAS No. 64056-54-8

Ethyl 1H-1-benzazepine-1-carboxylate

Cat. No.: B14501683
CAS No.: 64056-54-8
M. Wt: 215.25 g/mol
InChI Key: SASDLZGQUMHCTR-UHFFFAOYSA-N
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Description

Ethyl 1H-1-benzazepine-1-carboxylate is a chemical compound featuring a seven-membered azepine ring fused to a benzene ring, functionalized with an ethyl carboxylate group. This structure serves as a versatile and valuable synthetic intermediate or scaffold in medicinal chemistry and organic synthesis. Researchers utilize this benzazepine core for the design and development of novel biologically active molecules. The specific applications, research value, and mechanism of action for this exact compound are not fully detailed in the public domain and represent an area for ongoing investigation. As a high-purity building block, it enables the exploration of new chemical spaces and the development of compounds with potential pharmacological activity. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the scientific literature for the most recent findings related to benzazepine chemistry. Specific chemical data, including a confirmed CAS Registry Number, is pending verification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64056-54-8

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 1-benzazepine-1-carboxylate

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)14-10-6-5-8-11-7-3-4-9-12(11)14/h3-10H,2H2,1H3

InChI Key

SASDLZGQUMHCTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=CC=CC2=CC=CC=C21

Origin of Product

United States

Chemical Reactivity and Transformations of Ethyl 1h 1 Benzazepine 1 Carboxylate

Stability and Isomerization Pathways within 1H-1-Benzazepine Systems

The 1H-1-benzazepine core is one of several possible isomers, and their relative stability and interconversion pathways are critical to understanding their chemistry. Computational and experimental studies have shown that the stability of benzazepine isomers is highly dependent on the substitution pattern and the position of the double bonds within the seven-membered ring.

Formation of an unstable 5H-1-benzazepine. researchgate.net

Acid-catalyzed tautomerization. researchgate.net

Formation of the thermodynamically favored 3H-1-benzazepine. researchgate.net

Furthermore, studies on 2,4-disubstituted 1H-1-benzazepines have explored the energetics of conformational changes. researchgate.net These molecules undergo rapid conformational-inversion (ring-flip) and nitrogen-atom inversion (N-inversion) processes. researchgate.net The energy barriers for these inversions, and thus the stability of specific conformers, are significantly influenced by the steric bulk of substituents on both the nitrogen atom and the carbon atoms of the azepine ring. researchgate.net

Rearrangement Reactions of Alkyl 1H-1-Benzazepine-2-carboxylates

The 1H-1-benzazepine skeleton, particularly when functionalized with a carboxylate group at the C2 position, can undergo significant skeletal reorganization under certain reaction conditions.

Unprecedented Rearrangement to Substituted Isoquinolines

In the course of synthetic studies aimed at producing substituted 1H-1-benzazepines, an unexpected and unprecedented rearrangement of an alkyl 1H-benzazepine-2-carboxylate to a substituted isoquinoline (B145761) has been observed. researchgate.net This transformation represents a formal ring contraction from a seven-membered azepine to a six-membered pyridine (B92270) ring, fused to the existing benzene (B151609) ring.

This rearrangement is significant as it provides a novel synthetic route to the isoquinoline core from a benzazepine precursor. The reaction proceeds during the SnCl₂-mediated reduction of specific nitro-precursors used to generate the 1H-1-benzazepine system in situ. researchgate.net While the full mechanistic details are still under investigation, it is a notable example of the inherent reactivity of the 1H-1-benzazepine-2-carboxylate scaffold, leading to a thermodynamically more stable aromatic isoquinoline system.

Ring Contraction Reactions of Benzazepines

Beyond the specific rearrangement of 2-carboxylated derivatives, the benzazepine ring system can undergo contraction to form smaller, more stable heterocyclic structures like quinolines.

Mechanistic Studies of Quinoline (B57606) Formation from 1-Benzazepines

An unusual ring-contraction reaction has been documented for 2,4-diphenyl-3H-1-benzazepine when treated with N-Bromosuccinimide (NBS). researchgate.net This reaction provides a high-yield, one-step synthesis of 2,4-diphenylquinoline (B373748) from the corresponding 1-benzazepine. researchgate.net Mechanistic elucidation through ¹³C-labeling, deuteration experiments, and Density Functional Theory (DFT) calculations has provided strong evidence for the reaction pathway. researchgate.net The study confirmed that a carbon atom from the original azepine ring is expelled during the reaction. researchgate.net This departing carbon atom is proposed to be part of a reactive dibromomethyl cation intermediate, which, in the presence of methanol, forms methyl formate (B1220265) as a byproduct. researchgate.net

Another strategy for ring contraction involves a deaminative cascade of a biaryl-linked azepine intermediate to form a benzo[h]quinoline. nih.gov This process is initiated by methylation of the nitrogen, followed by a researchgate.netnih.gov-Stevens rearrangement and subsequent Hofmann elimination, effectively excising the nitrogen and contracting the ring to form the polycyclic aromatic quinoline system. nih.govrsc.org

Table 1: Ring Contraction Reactions of Benzazepine Derivatives

Starting Benzazepine Reagent(s) Product Reference
Alkyl 1H-1-benzazepine-2-carboxylate SnCl₂ (during synthesis) Substituted Isoquinoline researchgate.net
2,4-Diphenyl-3H-1-benzazepine N-Bromosuccinimide (NBS) 2,4-Diphenylquinoline researchgate.net
Biaryl-linked dihydroazepine PO(OMe)₃ Benzo[h]quinoline nih.gov

Reactivity of the Ester Moiety in Ethyl 1H-1-Benzazepine-1-carboxylate

The ethyl carboxylate group attached to the nitrogen atom in this compound is an N-ethoxycarbonyl group, which functions as a carbamate (B1207046). This moiety significantly influences the electronic properties of the heterocyclic ring and has its own characteristic reactivity. While specific studies on this compound are limited, the reactivity can be inferred from standard ester and carbamate chemistry.

Expected reactions at the ester moiety include:

Hydrolysis (Saponification): Treatment with aqueous base (e.g., NaOH) or acid would cleave the ester to yield the corresponding 1H-1-benzazepine-1-carboxylic acid, which may be unstable and prone to decarboxylation to give the parent 1H-1-benzazepine.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would be expected to reduce the ester functionality to a primary alcohol, yielding 1-(hydroxymethyl)-1H-1-benzazepine.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst could replace the ethyl group with a different alkyl group.

Aminolysis: Reaction with amines could convert the ester into the corresponding amide.

Studies on related N-ethoxycarbonylthioamides demonstrate that the carbonyl group can participate in cyclization reactions with dinucleophilic reagents, suggesting that the ester carbonyl in this compound could also serve as an electrophilic site for intramolecular or intermolecular reactions. acs.org

Spectroscopic Characterization and Conformational Analysis of 1h 1 Benzazepine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of benzazepine derivatives. It provides detailed information about the connectivity of atoms and the stereochemistry of the molecule.

The seven-membered azepine ring in 1H-1-benzazepine systems is not planar and exists in various conformations that can interconvert. This dynamic behavior, which includes ring-flip and nitrogen inversion, can be studied effectively using variable-temperature (VT) NMR spectroscopy. researchgate.net At room temperature, if the rate of interconversion is fast on the NMR timescale, the observed spectrum shows averaged signals for the atoms involved in the dynamic process. researchgate.net

As the temperature is lowered, the rate of this interconversion slows down. At a certain temperature, known as the coalescence temperature, the single averaged peak broadens significantly. Upon further cooling, below the coalescence temperature, the signals for the individual conformers can be resolved, allowing for the study of each distinct conformation. researchgate.net The energy barrier for this conformational exchange, typically the Gibbs free energy of activation (ΔG‡), can be calculated from the coalescence temperature and the frequency difference between the resolved signals.

For N-substituted 2-benzazepines, the chair-to-chair interconversion barrier for the seven-membered ring has been determined to be approximately 11 kcal/mol in a CD2Cl2 solution. researchgate.netrsc.org The steric bulk of the substituent on the nitrogen atom can significantly affect both the conformation of the azepine ring and the energetics of both ring-flip and N-inversion processes. researchgate.net Studies on 2-aryl-3H-1-benzazepines have shown that these molecules are conformationally mobile, and alkylation on the azepine ring can markedly slow the interconversion of conformational enantiomers. acs.orgnih.gov

The ¹H and ¹³C NMR spectra provide a wealth of information for the structural confirmation of benzazepine derivatives. The chemical shifts, multiplicities, and coupling constants of the signals are characteristic of the specific substitution pattern and conformation of the molecule.

¹H NMR Spectroscopy: The aromatic protons of the fused benzene (B151609) ring typically appear in the range of δ 7.0–8.0 ppm. The protons on the seven-membered azepine ring are observed in the aliphatic region of the spectrum. For instance, in N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines, the methylene (B1212753) protons show complex splitting patterns due to their diastereotopic nature in a chiral, non-planar ring system. conicet.gov.ar The coupling constants between adjacent protons (vicinal coupling) are particularly useful for determining the dihedral angles and thus the conformation of the ring, often with larger coupling constants observed for protons in a trans-diaxial relationship in a chair-like conformation. researchgate.netrsc.org

¹³C NMR Spectroscopy: The carbon signals for the aromatic ring are typically found between δ 120–150 ppm. The carbons of the azepine ring and the ethyl carboxylate group resonate in the upfield region. The carbonyl carbon of the ethyl carboxylate group is expected to have a chemical shift in the range of δ 165-175 ppm. The methylene and methyl carbons of the ethyl group would appear further upfield. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the unambiguous assignment of all proton and carbon signals. conicet.gov.ar

Below is a table of expected ¹H and ¹³C NMR chemical shifts for the core structure of Ethyl 1H-1-benzazepine-1-carboxylate, based on data from related compounds.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.8120 - 135
Aromatic C (quaternary)-135 - 150
Azepine CH₂2.5 - 4.530 - 60
Azepine CH=5.5 - 6.5125 - 140
N-COO-CH₂ -CH₃~4.2 (quartet)~60
N-COO-CH₂-CH₃ ~1.3 (triplet)~14
N-C =O-~155

Electronic Absorption Spectroscopy (UV-Vis) of Benzazepine Chromophores

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The benzazepine structure contains a benzene ring, which is a primary chromophore—the part of a molecule responsible for absorbing UV or visible light. youtube.com

The benzene ring itself exhibits characteristic absorption bands. basicmedicalkey.com When fused to the azepine ring and substituted, as in this compound, the electronic environment of this chromophore is altered, leading to shifts in the absorption maxima (λ_max) and changes in molar absorptivity. basicmedicalkey.com The nitrogen atom's lone pair of electrons and the carbonyl group of the ethyl carboxylate can interact with the π-system of the benzene ring, acting as auxochromes or extending the conjugation. nih.gov This interaction typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the characteristic benzene absorption bands. basicmedicalkey.com The exact position and intensity of these bands are also influenced by the solvent used for the measurement. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination of Benzazepine Derivatives

While NMR provides excellent information about the structure and dynamics in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated.

For cyclic systems like benzazepines, X-ray crystallography can definitively establish the ring's conformation (e.g., chair, boat, or twist-boat) in the crystal lattice. For example, a single-crystal X-ray structure analysis of a methylated 2,3,4,5-tetrahydro-1H-2-benzazepine derivative confirmed that the molecule adopts a chair conformation in the solid state. conicet.gov.ar Such structural data is invaluable for validating computational models and understanding intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing. nih.gov For this compound, an X-ray crystal structure would reveal the precise geometry of the seven-membered ring and the orientation of the ethyl carboxylate substituent.

Investigation of Conformational Isomerism and Barriers in Benzazepine Ring Systems

The flexibility of the seven-membered ring in benzazepines leads to the existence of multiple conformational isomers. nih.gov As discussed in the VT-NMR section, these conformers are often in rapid equilibrium at room temperature. The primary conformations for many tetrahydrobenzazepine derivatives are puckered, mirror-image (enantiomeric) chair-like forms. researchgate.netrsc.org

The energy barrier to the interconversion between these conformers is a key parameter that defines the conformational stability of the ring system. rsc.org This barrier can be influenced by several factors, including the nature of substituents on the ring and the nitrogen atom. acs.orgnih.gov For example, alkylation at different positions on the azepine ring can increase the barrier to enantiomerization. nih.gov Molecular mechanics calculations and DFT (Density Functional Theory) studies are often used in conjunction with experimental NMR data to model the different possible conformations, determine their relative energies, and map the interconversion pathways. acs.orgnih.gov

The table below summarizes experimentally determined free energy barriers for conformational inversion in some benzazepine and related systems.

Compound System Substituents ΔG‡ (kcal/mol) Reference
N-Substituted 2-BenzazepinesVarious N-alkyl/aryl~11 rsc.org
1-Benzazepin-2-ones-~13.6 researchgate.net
2-Benzoxepines-~8.8 researchgate.net

These studies collectively demonstrate that the benzazepine ring is a dynamic system whose conformational landscape is finely tuned by its substitution pattern. rsc.orgacs.org

Computational and Theoretical Investigations of 1h 1 Benzazepine Frameworks

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical methods are fundamental to exploring the chemical reactivity and behavior of molecules. nih.govmdpi.com By solving approximations of the Schrödinger equation, these methods can determine the preferred three-dimensional arrangements of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its balance of accuracy and computational cost. mdpi.com DFT calculations are used to estimate the regioselectivity of reactions, such as electrophilic aromatic substitution, in benzazepine-related structures. mdpi.orgscispace.com These calculations can yield information on the different reactivity of aromatic sites by analyzing charge density, frontier molecular orbitals (HOMO and LUMO), and the energetics of reaction intermediates. mdpi.orgscispace.com For instance, in studies of 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-ones, DFT calculations at the B3LYP level were used to perform full geometry optimization and to understand how substituents influence the electron density of the benzene (B151609) nucleus. mdpi.org

DFT is also employed to investigate detailed reaction mechanisms, such as the Ni-catalyzed ligand-controlled cyclization/cross-coupling reactions used to synthesize 2-benzazepine derivatives. nih.gov These studies can elucidate the catalytic cycle, identifying key intermediates and transition states, and explain the origins of chemoselectivity. nih.gov The choice of functional and basis set is crucial for obtaining reliable results, and methods like B3LYP have proven effective for these systems. mdpi.orgresearchgate.net

Understanding a chemical reaction requires not only identifying the reactants and products but also mapping the entire transformation pathway, including the high-energy transition state (TS). Reaction path following algorithms are computational methods designed to trace the minimum energy path connecting reactants to products on the potential energy surface. wayne.edu

The "replica path method," for example, has been used with DFT to investigate the inversion of 1,4-benzodiazepines. researchgate.net This method constructs a reaction path that provides an approximate geometry of the transition state. researchgate.net This approximate structure is then fully optimized to locate the precise TS, which is characterized by having a single imaginary vibrational frequency. researchgate.net For complex processes, such as the inversion of benzodiazepines with a 5-phenyl ring, these algorithms can reveal multiple possible reaction paths. researchgate.net Such computational approaches are invaluable for designing new reactions, as they allow for the evaluation of transition state energies for various substrates. acs.org

Theoretical Elucidation of Energetics for Conformational and Nitrogen-Atom Inversion

The seven-membered ring of the 1H-1-benzazepine core is not planar and can adopt various conformations. The interconversion between these conformations, known as ring inversion or ring-flip, and the inversion of the pyramidal nitrogen atom are key dynamic processes that determine the molecule's stereochemical properties.

Computational studies, often in conjunction with experimental techniques like variable-temperature NMR spectroscopy, are used to quantify the energy barriers associated with these processes. researchgate.net For a series of 2,4-disubstituted 1H-1-benzazepines, it was found that the nature of the substituent on the nitrogen atom significantly affects both the ring conformation and the geometry around the nitrogen. researchgate.net

N-Alkyl Substituents : When the nitrogen substituent is an alkyl group, the nitrogen atom tends to be nearly planar, and the azepine ring is highly puckered. This leads to a relatively high energy barrier for the ring-flip and a low barrier for N-inversion. researchgate.net

N-H (Unsubstituted) : Conversely, with a hydrogen atom on the nitrogen, the nitrogen atom is significantly pyramidalized, and the ring is less puckered. This results in a low barrier to ring-flip and a high barrier to N-inversion. researchgate.net

DFT calculations have been successful in reproducing experimentally determined inversion barriers for related 1,4-benzodiazepin-2-ones, often with high accuracy (within 1-2 kcal/mol). nih.govacs.org These computational models provide structural parameters that offer valuable insights into the effect of substituents on the inversion barriers. nih.govacs.org The steric repulsion caused by bulky substituents on the azepine nitrogen has a pronounced effect on the inversion energy barrier (ΔG‡). acs.org

Table 1: Calculated Energy Barriers for Inversion Processes in Benzazepine Derivatives
Compound TypeProcessSubstituent EffectCalculated Energy Barrier (ΔG‡)Reference
N-Alkyl 1H-1-BenzazepinesRing-FlipAlkyl group leads to puckered ringRelatively High researchgate.net
N-Alkyl 1H-1-BenzazepinesN-InversionAlkyl group leads to planar nitrogenRelatively Low researchgate.net
N-Unsubstituted 1H-1-BenzazepinesRing-FlipN-H leads to less puckered ringRelatively Low researchgate.net
N-Unsubstituted 1H-1-BenzazepinesN-InversionN-H leads to pyramidalized nitrogenRelatively High researchgate.net
1,4-Benzodiazepin-2-onesRing InversionN1 substituent effect studiedAccurate to within 1-2 kcal/mol of experiment nih.govacs.org

Computational Prediction of Reactivity and Mechanistic Pathways

Computational methods are increasingly used to predict the outcome of chemical reactions and to understand their underlying mechanisms, saving significant synthetic effort. acs.orgnih.gov DFT calculations, in particular, are used to explore complex reaction networks and catalytic cycles.

For example, the mechanism of Ni-catalyzed synthesis of 2-benzazepine derivatives has been investigated using DFT. nih.gov The calculations supported a pathway involving a Ni(I)-Ni(III)-Ni(I) catalytic cycle and helped to explain how different ligands (e.g., bipyridine vs. terpyridine) can direct the reaction to form different products. nih.gov Similarly, the role of solvents in controlling the regioselectivity of palladium-catalyzed reactions to form benzazepines has been revealed through a combination of computational and experimental studies. acs.org DFT studies showed that the reversibility of certain steps in the reaction pathway is solvent-dependent, leading to different cyclization products. acs.org

Mechanistic studies can also be purely computational. DFT calculations have been used to propose mechanisms for the synthesis of 3-benzazepines through metal-free oxidative C-H bond functionalization and ring expansion, suggesting the reaction proceeds via a polar, one-step mechanism. researchgate.net These theoretical predictions provide a framework for understanding experimental observations and for optimizing reaction conditions.

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions (Mechanistic Insights)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). wjarr.com This method is crucial in drug discovery for understanding how molecules like benzazepine derivatives interact with biological targets. herts.ac.uknih.gov

Docking studies on benzazepine derivatives have been performed to understand their interactions with various receptors, including dopamine (B1211576) D3 receptors and GABA-A receptors. herts.ac.uknih.govdntb.gov.ua These studies provide mechanistic insights by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's binding pocket. nih.gov

For instance, in a study of fused benzazepines as dopamine D3 receptor antagonists, molecular docking was combined with molecular dynamics simulations to analyze the binding mode. dntb.gov.ua The results identified crucial amino acids in the binding pocket (e.g., CYS101, PHE175, PHE184) and highlighted the importance of certain structural features of the benzazepine ligand for achieving high activity. dntb.gov.ua Such computational models can help explain the structure-activity relationships observed experimentally and guide the design of new, more potent, and selective ligands. nih.govrowan.edu

Quantitative Structure-Activity Relationship (QSAR) Studies on Benzazepine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govhud.ac.uk QSAR models attempt to correlate biological activity with molecular descriptors, which are numerical values that describe the physicochemical, topological, electronic, and steric properties of the molecules. hud.ac.ukmdpi.com

Numerous QSAR studies have been conducted on benzazepine and benzodiazepine (B76468) derivatives to understand their activity at various receptors, such as GABA-A receptors and cholecystokinin (B1591339) receptors. nih.govucl.ac.uknih.gov These models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govnih.gov

A typical QSAR study involves:

Dataset Assembly : A set of molecules with known biological activities is compiled. nih.gov

Descriptor Calculation : A large number of molecular descriptors are calculated for each molecule. nih.gov

Model Building : Statistical methods are used to build a mathematical model that correlates a subset of the descriptors with the observed activity. nih.gov

Validation : The model's predictive power is assessed using both internal (e.g., leave-one-out cross-validation) and external (a test set of compounds not used in model building) validation techniques. nih.gov

For example, a QSAR model developed for a series of benzodiazepines binding to the GABA-A receptor found that the most influential factors were the positioning of two H-bond acceptors, two aromatic rings, and a hydrophobic group. nih.gov The resulting model showed good statistical quality (R² = 0.90) and predictive ability. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been applied to benzazepine derivatives, providing 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and other features are favorable or unfavorable for activity. nih.gov

Table 2: Key QSAR Descriptors and Statistical Parameters for Benzazepine Derivatives
Study FocusModel TypeKey Descriptors/FieldsStatistical Quality (e.g., r², Q²)Reference
GABA-A Receptor Binding2D-QSARH-bond acceptors, aromatic rings, hydrophobic groups, logP, polar surfaceR² = 0.90, Test Set R² = 0.86 mdpi.comnih.gov
Dopamine D3 Receptor Antagonists3D-QSAR (CoMFA)Electrostatic and Steric fieldsQ² = 0.506-0.603, R²_pre = 0.690-0.794 nih.gov
CCK2 Receptor Antagonists3D-QSAR (CoMFA/CoMSIA)Steric, Electrostatic, Hydrophobic, H-bond acceptor fieldsQ² (r_cv²) = 0.608-0.673, r_pred² = 0.786-0.793 nih.gov
Various Biological ActivitiesDiscriminant Function AnalysisPhysicochemical data related to BBB permeabilityValidation with test set successful nih.gov

Theoretical Assessment of Benzazepine Stability and Isomeric Preferences

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of different benzazepine isomers and their conformational dynamics. These theoretical approaches allow for the calculation of thermodynamic properties, such as Gibbs free energy, which are crucial in predicting the likelihood of formation and the equilibrium distribution of various isomeric forms.

Research in this area has explored the energetic profiles of ring-inversion and nitrogen-inversion processes within the flexible seven-membered ring of 1H-1-benzazepine derivatives. These studies have revealed that the nature and position of substituents on the benzazepine core significantly influence the energy barriers for these conformational changes. For instance, the steric bulk of a substituent on the nitrogen atom can dictate both the conformation of the azepine ring and the geometry around the nitrogen atom itself.

A key aspect of the theoretical assessment of benzazepines is the examination of the relative stability of its constitutional isomers, namely 1H-1-benzazepine, 3H-1-benzazepine, and 5H-1-benzazepine. Computational models have been employed to verify multi-step reaction mechanisms where the initially formed, unstable 5H-1-benzazepine isomerizes to the more stable 3H-1-benzazepine. This theoretical validation of reaction pathways provides invaluable insights for synthetic chemists aiming to selectively produce specific isomers.

Furthermore, computational analyses have been extended to investigate the conformational isomerism in substituted benzazepines. DFT studies have shown that alkylation at different positions on the azepine ring can markedly affect the rate of interconversion between conformational enantiomers. This is particularly relevant in the context of atropisomerism, where restricted rotation around a single bond leads to isolable stereoisomers.

To quantify the relative stabilities, computational chemists often calculate the Gibbs free energies of the different isomers. The isomer with the lowest Gibbs free energy is considered the most thermodynamically stable. The following interactive table presents hypothetical data based on the trends observed in the literature for the relative Gibbs free energies of 1-benzazepine isomers.

This table illustrates that the 3H-1-benzazepine isomer is the most stable among the three, serving as the reference point with a relative Gibbs free energy of 0.0 kcal/mol. The 1H- and 5H- isomers are predicted to be significantly less stable, which aligns with experimental observations and computational findings that suggest the 5H isomer is a transient intermediate.

Advanced Research Directions and Future Perspectives in 1h 1 Benzazepine Chemistry

Strategic Use of Benzazepines as Versatile Synthetic Intermediates and Building Blocks

Benzazepines, including ethyl 1H-1-benzazepine-1-carboxylate, are recognized for their utility as versatile intermediates in the synthesis of a variety of heterocyclic systems. researchgate.net Their inherent structural features allow for transformations into other important chemical scaffolds. For instance, studies have demonstrated the unprecedented rearrangement of alkyl 1H-benzazepine-2-carboxylates into substituted isoquinolines. researchgate.net This highlights their potential as precursors for constructing different heterocyclic frameworks.

Furthermore, the benzazepine skeleton can be assembled through various strategies, such as ring expansion of smaller rings, rearrangements, and transition-metal-catalyzed coupling reactions. researchgate.net These methods provide access to a diverse range of benzazepine derivatives that can serve as building blocks for more complex molecules. The development of efficient synthetic routes, such as the iridium-catalyzed domino allylic vinylation/intramolecular allylic amination reaction, has expanded the toolkit for creating functionalized benzazepine scaffolds. researchgate.net The strategic application of these synthetic methodologies enables the generation of a library of benzazepine derivatives for further chemical exploration and drug discovery efforts.

Design Principles for Conformationally Restricted Benzazepine Analogues

The design of conformationally restricted analogues of biologically active molecules is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. In the context of benzazepines, this approach has been employed to probe the bioactive conformation of ligands targeting specific receptors. acs.org For example, a series of conformationally restricted analogues of a dopamine (B1211576) D1 antagonist were synthesized to understand the spatial requirements for receptor binding. nih.gov

These studies revealed that fixing the orientation of substituents on the benzazepine nucleus can significantly impact receptor affinity and selectivity. nih.gov Specifically, it was found that equatorial positioning of certain groups was favorable for D1 receptor affinity, while axial substituents were detrimental. nih.gov Molecular modeling and X-ray analysis are crucial tools in guiding the design of these rigid analogues, providing insights into the preferred three-dimensional arrangement of the molecule for optimal interaction with its biological target. nih.gov The synthesis of such conformationally constrained benzazepines often involves multi-step sequences to construct rigid polycyclic systems that lock the benzazepine ring into a specific conformation. nih.gov

Development of Highly Selective Synthetic Methodologies for Benzazepine Isomers and Derivatives

The development of selective synthetic methods is crucial for accessing specific isomers and derivatives of benzazepines, which can exhibit distinct biological activities. Recent advancements have focused on achieving high levels of chemo-, regio-, and stereoselectivity. For instance, iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates has emerged as a highly efficient method for preparing chiral tetrahydro-3-benzazepine motifs with excellent enantioselectivity (91–99% ee). acs.orgnih.gov

Other notable methodologies include:

Palladium-catalyzed reactions: These have been employed for the synthesis of various benzodiazepine (B76468) classes through hydroamination, C-H arylation, and N-arylation reactions. mdpi.com

Radical cyclization: The 7-endo radical cyclization of N-o-bromobenzylitaconamides provides a convenient route to 2-benzazepines. acs.org

Multi-component reactions: One-pot, multi-component synthesis has been utilized to produce ethyl (E)-1-(3-ethoxy-3-oxoprop-1-en-1-yl)-2-aryl-2,5-dihydro-1H-benzo[b] researchgate.netmdpi.comdiazepine-3-carboxylate derivatives. researchgate.net

Cobalt-catalyzed C-H bond functionalization: This approach, using calcium carbide as an acetylene (B1199291) source, enables the synthesis of 3-benzazepine derivatives with good functional group tolerance. acs.org

These selective synthetic strategies allow for the precise construction of benzazepine derivatives with desired substitution patterns and stereochemistry, which is essential for systematic structure-activity relationship studies.

Exploration of Novel Rearrangement Pathways and Their Synthetic Utility

The exploration of novel rearrangement pathways involving the benzazepine scaffold has opened up new avenues for the synthesis of diverse and complex molecular architectures. A notable example is the catalyst-free dearomative rearrangement of o-nitrophenyl alkynes, which provides a divergent entry to biologically important benzazepines and bridged polycycloalkanones. nih.govresearchgate.net This reaction proceeds through a tandem oxygen transfer cyclization, (3+2) cycloaddition, and a (homo-)hetero-Claisen rearrangement. nih.govresearchgate.net

Another significant rearrangement is the unprecedented conversion of an alkyl 1H-benzazepine-2-carboxylate into a substituted isoquinoline (B145761), demonstrating the utility of benzazepines as precursors to other heterocyclic systems. researchgate.net Additionally, an unusual ring-contraction reaction of 2,4-diphenyl-3H-1-benzazepine to 2,4-diphenylquinoline (B373748) has been observed upon treatment with N-bromosuccinimide. researchgate.net The elucidation of the mechanisms of these rearrangements, often aided by computational studies, is crucial for understanding and exploiting their synthetic potential. researchgate.net These novel transformations not only expand the chemical space accessible from benzazepine precursors but also provide efficient routes to valuable and structurally diverse compounds.

Progress Towards Sustainable and Environmentally Benign Synthetic Routes for Benzazepines

In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly synthetic methods for the preparation of benzazepines, in line with the principles of green chemistry. uniroma1.itjddhs.com This includes the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.govmdpi.com

Key green chemistry approaches applied to benzazepine synthesis include:

Use of eco-friendly solvents: Polyethylene glycol (PEG-400) has been employed as a green reaction medium for the synthesis of 1,5-benzothiazepines, which are structurally related to benzazepines. nih.gov

Heterogeneous catalysis: The use of recyclable catalysts like volcanic ash has been reported for the synthesis of 3H-1,5-benzodiazepines under solvent-free conditions. nih.gov

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, contributing to a more energy-efficient process. mdpi.commdpi.com

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and reduces the environmental impact. jddhs.com

These sustainable approaches aim to reduce the generation of hazardous waste and minimize the use of toxic reagents, making the synthesis of benzazepines more economical and environmentally responsible. uniroma1.it The development of such green synthetic routes is crucial for the pharmaceutical industry to reduce its environmental footprint. jddhs.com

Systematic Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Systematic structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov For benzazepine derivatives, these studies involve the synthesis of a series of analogues with varied substituents to probe their effects on receptor affinity and functional potency. nih.govnih.gov

The position and nature of substituents on the benzazepine ring can have a profound impact on both the chemical reactivity and the molecular conformation of the compound. researchgate.net For instance, the steric bulk of the substituent on the nitrogen atom of 1H-1-benzazepines has been shown to affect the conformation of the azepine ring and the geometry around the nitrogen atom. researchgate.net Variable-temperature NMR spectroscopy and computational studies have been instrumental in elucidating the energetics of conformational and nitrogen-atom inversions. researchgate.net

In a series of 3-hydroxy-1H-1-benzazepine-2,5-dione analogues, it was found that substitution at the 8-position led to the highest potency at NMDA receptor glycine (B1666218) sites, while substitution at the 6-, 7-, and 9-positions generally reduced or eliminated affinity. nih.gov These findings highlight the specific structural requirements for high receptor affinity and provide a rational basis for the design of more potent and selective benzazepine-based therapeutic agents.

Analysis of Isosteric Replacements and Their Chemical Consequences

Core Scaffold Modifications:

Benzene (B151609) Ring Analogs: The fused benzene ring is a critical component for the structural rigidity and electronic properties of the molecule. Replacing this aromatic ring with saturated bioisosteres like bicyclo[1.1.1]pentane or 2-oxabicyclo[2.2.2]octane can significantly alter the compound's physicochemical properties. enamine.net Such replacements can lead to increased water solubility, enhanced metabolic stability, and reduced lipophilicity. enamine.net Conversely, substituting the benzene ring with other aromatic systems, such as pyridine (B92270) or thiophene, modifies the electronic distribution and hydrogen bonding capabilities, which could fine-tune receptor interactions. cambridgemedchemconsulting.com

Azepine Ring Heteroatom Substitution: The nitrogen atom in the azepine ring is crucial for its chemical character. An isosteric replacement of this nitrogen with sulfur or oxygen would yield benzothiepine and benzoxepine (B8326511) scaffolds, respectively. This change fundamentally alters the ring's geometry, basicity, and hydrogen bonding capacity. For instance, studies on related benzocycloheptene (B12447271) derivatives showed that converting the seven-membered ring to a benzothiepine or benzazepine ring could enhance biological potency, suggesting that such core modifications are a viable strategy for optimization. nih.gov

Substituent Modifications:

N-Carboxylate Group Replacements: The ethyl carboxylate group at the N1 position is an important functional handle. Isosteric replacement of the ester function with an amide group is a common strategy. scispace.com Amides are generally more stable against hydrolysis by esterases, which can improve the compound's in vivo stability and oral bioavailability. patsnap.comscispace.com However, this replacement can also impact receptor binding; in one study on benzodiazepine receptor ligands, replacing an amide with an ester was found to be unfavorable for receptor interaction, demonstrating that the success of such a swap is highly context-dependent. nih.gov Other non-classical bioisosteres for the carboxylate group include heterocycles like tetrazoles or oxadiazoles, which can mimic the acidic or hydrogen-bonding properties while improving metabolic stability and cell permeability. drughunter.comu-tokyo.ac.jp

The following table summarizes potential isosteric replacements for the 1H-1-benzazepine scaffold and their likely chemical consequences.

Original GroupPotential Isosteric ReplacementAnticipated Chemical/Physicochemical ConsequencesReference
Benzene RingSaturated Bicyclic Rings (e.g., bicyclo[1.1.1]pentane)Increased solubility, enhanced metabolic stability, reduced lipophilicity. enamine.net
Benzene RingHeteroaromatic Rings (e.g., Pyridine, Thiophene)Altered electronic properties, modified hydrogen bonding potential, potential for new receptor interactions. cambridgemedchemconsulting.com
Azepine Ring Nitrogen (-N-)Sulfur (-S-) or Oxygen (-O-)Changes in ring geometry, polarity, and basicity; formation of benzothiepine or benzoxepine core. May enhance potency. nih.gov
Ester Group (-COOEt)Amide Group (-CONH₂)Increased metabolic stability against hydrolysis, altered hydrogen bonding properties, potential for improved oral bioavailability. patsnap.comscispace.com
Ester Group (-COOEt)Tetrazole RingActs as a stable, acidic mimic; can improve oral bioavailability and optimize receptor interactions. patsnap.comdrughunter.com

Future Challenges and Opportunities in 1H-1-Benzazepine Research

The field of 1H-1-benzazepine chemistry is dynamic, with ongoing challenges that, when overcome, present significant opportunities for the discovery of new chemical entities with therapeutic potential.

Future Challenges:

The primary challenges in this area are predominantly synthetic. The construction of the seven-membered benzazepine ring system is often complex. researchgate.net Many existing protocols rely on multi-step sequences, highly specialized starting materials, expensive or hazardous catalysts, and sometimes suffer from low yields. researchgate.netnih.gov Developing more efficient, atom-economical, and environmentally benign synthetic methodologies remains a significant hurdle. researchgate.net Furthermore, controlling the stereochemistry during synthesis to produce specific enantiomers is critical for pharmacological applications, as different stereoisomers can have vastly different biological activities. Another challenge lies in the functionalization of the benzazepine core at specific positions to build molecular diversity for structure-activity relationship (SAR) studies. nih.gov

Opportunities:

The challenges in synthesis directly create opportunities for innovation in synthetic organic chemistry. There is a high demand for novel catalytic systems and one-pot reactions that can construct the 1H-1-benzazepine scaffold from readily available precursors. researchgate.netnih.gov The development of dearomative rearrangement reactions and metal-catalyzed cyclization methods are promising avenues for future exploration. nih.govenglelab.com

From a medicinal chemistry perspective, the 1H-1-benzazepine scaffold is a "privileged structure," meaning it is capable of binding to multiple biological targets. Derivatives have already shown potential as NMDA receptor antagonists and CCR5 antagonists. nih.govnih.gov This presents a substantial opportunity to expand the pharmacological investigation of this compound class. Future research can focus on designing and synthesizing libraries of novel 1H-1-benzazepine derivatives to explore their potential against a wider range of biological targets, including ion channels, enzymes, and other G-protein coupled receptors. The application of computational tools, such as molecular docking, can aid in the rational design of new derivatives with improved selectivity and potency. nih.gov

The following table outlines the key challenges and the corresponding opportunities in 1H-1-benzazepine research.

ChallengeOpportunityReference
Complex, multi-step synthetic routes for the benzazepine core.Development of novel, efficient, one-pot, and catalytic synthetic methods (e.g., dearomative rearrangements). researchgate.netnih.gov
Use of expensive or hazardous reagents and catalysts.Discovery of environmentally benign and cost-effective catalytic systems. researchgate.net
Difficulty in controlling stereochemistry during synthesis.Exploration of asymmetric synthesis and chiral resolution techniques to access enantiomerically pure compounds. nih.gov
Limited methods for diverse functionalization of the scaffold.Innovation in late-stage functionalization to rapidly generate diverse compound libraries for SAR studies. nih.gov
Full pharmacological potential of the scaffold is not yet realized.Screening of new derivatives against a broad range of biological targets to discover novel therapeutic applications. nih.govrsc.org

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